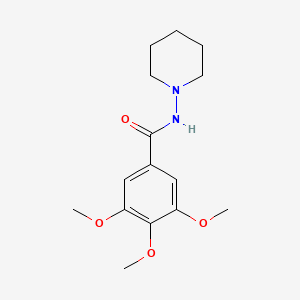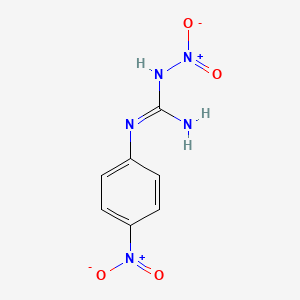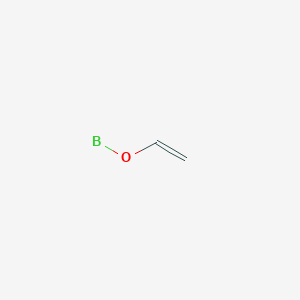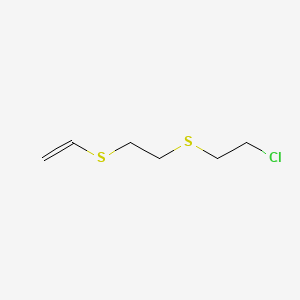
4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol is a complex organic compound that belongs to the class of phenolic compounds. These compounds are known for their diverse biological activities and are often found in natural products such as essential oils and plant extracts. The compound’s structure features a benzene ring substituted with a phenylethyl group and a dimethylocta-dienyl chain, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol typically involves multi-step organic reactions. One common approach is to start with a benzene derivative and introduce the phenylethyl and dimethylocta-dienyl groups through Friedel-Crafts alkylation reactions. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Solvent extraction and chromatographic techniques are commonly employed for purification.
化学反应分析
Types of Reactions
4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced intermediates.
Substitution: Halogenated or alkylated benzene derivatives.
科学研究应用
4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl groups can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can modulate the expression of inflammatory mediators and reduce inflammation.
相似化合物的比较
4-(3,7-Dimethylocta-2,6-dien-1-yl)-5-(2-phenylethyl)benzene-1,3-diol can be compared with other phenolic compounds, such as:
Eugenol: Found in clove oil, known for its analgesic and antiseptic properties.
Thymol: Found in thyme oil, known for its antimicrobial and antifungal activities.
Carvacrol: Found in oregano oil, known for its antioxidant and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
| 120467-08-5 | |
分子式 |
C24H30O2 |
分子量 |
350.5 g/mol |
IUPAC 名称 |
4-(3,7-dimethylocta-2,6-dienyl)-5-(2-phenylethyl)benzene-1,3-diol |
InChI |
InChI=1S/C24H30O2/c1-18(2)8-7-9-19(3)12-15-23-21(16-22(25)17-24(23)26)14-13-20-10-5-4-6-11-20/h4-6,8,10-12,16-17,25-26H,7,9,13-15H2,1-3H3 |
InChI 键 |
UOVQVQCTFRPVOW-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1O)O)CCC2=CC=CC=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







